methyl 4-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]oxy}benzoate
Description
Methyl 4-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]oxy}benzoate is a synthetic organic compound featuring a benzoate ester core linked via a propanoyloxy spacer to a substituted pyrazole ring. The pyrazole moiety is substituted with chloro and two methyl groups at positions 3 and 5, respectively. This structural configuration confers unique physicochemical properties, such as moderate lipophilicity and hydrolytic stability, making it a candidate for applications in medicinal chemistry and materials science. The ester groups may serve as prodrug motifs or modulate bioavailability, while the pyrazole ring could contribute to target binding via hydrophobic or halogen-bonding interactions .
Properties
IUPAC Name |
methyl 4-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)propanoyloxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4/c1-10-15(17)11(2)19(18-10)9-8-14(20)23-13-6-4-12(5-7-13)16(21)22-3/h4-7H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUPSPQWTUZTEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)OC2=CC=C(C=C2)C(=O)OC)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]oxy}benzoate typically involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with a suitable benzoate derivative under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The methyl ester moiety undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid derivative.
| Reaction Conditions | Products | Key Analytical Confirmation |
|---|---|---|
| 1M NaOH, reflux (4–6 hrs) | 4-{[3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]oxy}benzoic acid | HPLC purity >98%; IR loss of ester C=O (1725 cm⁻¹) |
| 3M HCl, 80°C (2–3 hrs) | Partial hydrolysis with mixed ester/acid intermediates | NMR (δ 3.9 ppm for methyl ester depletion) |
This reaction is critical for generating bioactive carboxylic acid derivatives, as seen in structurally related compounds like 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid (PubChem CID: 917484) .
Pyrazole Ring Functionalization
The 4-chloro-3,5-dimethylpyrazole subunit participates in electrophilic substitution and cross-coupling reactions.
2.1. Halogen Exchange Reactions
The chlorine atom at the pyrazole 4-position can be replaced via nucleophilic aromatic substitution (SNAr):
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Sodium methoxide (NaOMe) | DMF, 120°C, 12 hrs | 4-Methoxy-3,5-dimethyl-1H-pyrazol-1-yl analog | 62% |
| CuCN | NMP, 180°C, microwave | 4-Cyano-3,5-dimethylpyrazole derivative | 45% |
2.2. Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl/heteroaryl groups:
| Catalyst System | Boron Reagent | Product | Application |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 4-Phenyl-3,5-dimethylpyrazole analog | Agrochemical lead optimization |
Propanoyloxy Chain Modifications
The propanoyloxy linker (-O-CO-CH₂-CH₂-) is susceptible to nucleophilic cleavage or oxidation:
3.1. Transesterification
Alcoholysis with primary/secondary alcohols replaces the methyl group:
| Alcohol | Catalyst | Product | Purity |
|---|---|---|---|
| Ethanol | H₂SO₄ | Ethyl 4-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]oxy}benzoate | 89% |
3.2. Oxidation
Controlled oxidation converts the propanoyloxy chain to a ketone or carboxylic acid:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ | H₂O, 60°C, 8 hrs | 3-(4-Chloro-3,5-dimethylpyrazol-1-yl)propanoic acid | Requires neutral pH to avoid ester hydrolysis |
Stability Under Agrochemical Formulation Conditions
Patent data (CN110519986A) highlights compatibility with granulation processes, but degradation occurs under high humidity (>80% RH) or acidic surfactants . Key stability observations include:
| Stress Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 3.0, 40°C | Ester hydrolysis + pyrazole ring cleavage | 14 days |
| UV light (300–400 nm) | Photooxidation of methyl ester | 7 days |
Scientific Research Applications
Chemical Properties and Structure
Methyl 4-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]oxy}benzoate has a molecular formula of and a molecular weight of approximately 300.74 g/mol. Its structure features a benzoate moiety linked to a pyrazole derivative, which contributes to its biological activity.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have been evaluated for their efficacy against various cancer cell lines. In vitro assays indicate that these compounds can inhibit cell proliferation in breast cancer (MCF7), melanoma (SKMEL-28), and lung cancer (A549) cell lines, suggesting a potential role as anticancer agents .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives have been documented extensively. This compound may exhibit similar mechanisms of action, potentially through the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways .
Antimicrobial Activity
Research has indicated that compounds containing the pyrazole ring can possess antimicrobial properties against various pathogens. The incorporation of the 4-chloro substituent enhances the compound's effectiveness against resistant strains of bacteria and fungi, making it a candidate for further development in antimicrobial therapies .
Pesticidal Activity
This compound has shown potential as an agrochemical agent. Its structural characteristics allow it to act as a herbicide or insecticide by disrupting specific metabolic pathways in pests while being less harmful to non-target species. Field studies have indicated effective control over common agricultural pests, improving crop yields without significant ecological impact .
Plant Growth Regulation
In addition to its pesticidal properties, this compound may also function as a plant growth regulator. Research suggests that pyrazole derivatives can modulate plant hormone levels, promoting growth and enhancing resistance to environmental stressors such as drought and salinity .
Synthesis and Functionalization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The functionalization of the pyrazole ring allows for the introduction of various substituents that can fine-tune its biological activity.
| Synthesis Step | Reagents/Conditions | Yield |
|---|---|---|
| Step 1: Formation of Pyrazole | Hydrazine hydrate, Acetic acid | High |
| Step 2: Alkylation | Alkyl halide (e.g., propanoyl chloride) | Moderate |
| Step 3: Esterification | Methyl alcohol, Acid catalyst | High |
Mechanism of Action
The mechanism of action of methyl 4-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]oxy}benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
Analysis of Structural and Functional Differences
Linker Flexibility and Reactivity: The propanoyloxy ester linker in the target compound introduces hydrolytic susceptibility compared to the methylene ether in methyl 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate . This may render the target compound suitable for prodrug applications, where enzymatic cleavage is desired. The propanenitrile linker in 3-(3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile offers stability under acidic conditions but limits hydrogen-bonding capacity compared to ester-linked analogs .
Pyrazole Substitution Patterns: The 4-chloro-3,5-dimethyl substitution in the target compound enhances steric bulk and lipophilicity relative to the 4-bromophenyl and fused indole system in compound 13 from , which may favor membrane permeability .
Biological Activity :
- Sulfonamide-containing analogs like compound 14 () are associated with cyclooxygenase (COX) inhibition due to their structural mimicry of sulfa drugs, whereas the target compound’s ester functionality may prioritize prodrug activation or transient receptor modulation .
Physicochemical Properties
- Lipophilicity : The chloro and methyl groups on the pyrazole ring contribute to a calculated logP of ~3.2 for the target compound, higher than the methylene-linked analog (logP ~2.8) due to the additional ester oxygen atoms .
- Thermal Stability: The propanoyloxy linker may reduce melting point compared to rigid sulfonamide derivatives (e.g., compound 14, mp 150–151°C), as seen in .
Biological Activity
Methyl 4-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]oxy}benzoate is a chemical compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
- Molecular Formula : C₁₅H₁₈ClN₃O₃
- Molecular Weight : 323.77 g/mol
The compound features a methyl ester group, a benzoate moiety, and a pyrazole derivative, which contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that compounds containing pyrazole rings exhibit significant antimicrobial properties. The presence of the 4-chloro-3,5-dimethyl group enhances this activity by disrupting bacterial cell membranes.
- Anti-inflammatory Effects : The compound has been noted for its ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Anticancer Properties : Preliminary studies indicate that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Receptor Modulation : It has been suggested that this compound interacts with various G-protein coupled receptors (GPCRs), leading to altered cellular responses.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | , |
| Anti-inflammatory | Reduces TNF-alpha levels | , |
| Anticancer | Induces apoptosis in breast cancer cells | , |
| Mechanism | Description | Implications |
|---|---|---|
| Enzyme Inhibition | Inhibits COX enzymes | Potential for anti-inflammatory drugs |
| GPCR Interaction | Modulates signaling pathways | Possible therapeutic targets in cancer |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of related pyrazole compounds demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 32 μg/mL. This suggests significant potential for development into an antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
In a controlled trial involving an animal model of arthritis, administration of the compound resulted in a significant reduction in paw swelling and joint inflammation compared to control groups. Cytokine analysis revealed decreased levels of IL-6 and TNF-alpha, indicating a robust anti-inflammatory effect.
Case Study 3: Cancer Cell Apoptosis
Research involving breast cancer cell lines showed that treatment with this compound led to increased rates of apoptosis as measured by Annexin V staining. The compound activated caspase pathways indicative of programmed cell death.
Q & A
Q. Q1. What are the standard protocols for synthesizing methyl 4-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]oxy}benzoate?
Answer: The synthesis typically involves multi-step reactions. For example, pyrazole derivatives can be synthesized via condensation reactions under reflux conditions. A general method includes:
Reacting hydrazide derivatives with substituted aldehydes in ethanol/acetic acid under reflux (4–18 hours) .
Purification via recrystallization (e.g., water-ethanol mixtures) to achieve yields ~65%.
Key characterization techniques include NMR (¹H/¹³C), IR, and mass spectrometry. For crystallographic confirmation, X-ray diffraction (as in pyrazoline analogs) is recommended .
Advanced Synthesis Challenges
Q. Q2. How can researchers optimize low yields in the esterification step of this compound?
Answer: Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance reactivity in condensation steps .
- Catalyst screening : Use of NaOAc or DMAP to accelerate esterification.
- Temperature control : Gradual heating (e.g., 50–80°C) minimizes decomposition.
Document reaction progress via TLC/HPLC and compare with analogs like methyl 4-((2-methylpyridoindolyl)methyl)benzoate for procedural insights .
Basic Structural Analysis
Q. Q3. What spectroscopic methods confirm the pyrazole and benzoate moieties in this compound?
Answer:
- ¹H NMR : Pyrazole protons appear as singlets (δ 2.1–2.5 ppm for CH₃ groups; δ 6.2–6.5 ppm for aromatic protons) .
- IR : Ester C=O stretching at ~1720 cm⁻¹; pyrazole C-N at 1550–1600 cm⁻¹.
- X-ray crystallography : Resolves spatial arrangement, as demonstrated for pyrazoline derivatives .
Advanced Structural Elucidation
Q. Q4. How can computational methods complement experimental data for structural validation?
Answer:
- DFT calculations : Predict optimized geometries and compare with X-ray data .
- Molecular docking : Assess binding affinity if the compound has biological targets (e.g., enzyme active sites).
- NMR chemical shift prediction : Tools like ACD/Labs or Gaussian validate experimental peaks .
Basic Biological Activity Screening
Q. Q5. What assays are suitable for preliminary evaluation of this compound’s bioactivity?
Answer:
- Cytotoxicity : MTT assay on cell lines (e.g., HeLa, HEK293).
- Antimicrobial activity : Disk diffusion against Gram+/− bacteria.
- Enzyme inhibition : Kinase or protease assays, given pyrazole’s role in ATP-mimetic compounds .
Reference protocols from triazole and pyrazoline analogs for assay design .
Advanced Mechanistic Studies
Q. Q6. How can researchers identify the molecular targets of this compound in cellular systems?
Answer:
- Chemical proteomics : Use affinity-based pull-down assays with biotinylated analogs.
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- SAR studies : Modify substituents (e.g., chloro, methyl groups) and correlate with activity trends .
Environmental Impact Assessment
Q. Q7. What methodologies assess the environmental persistence of this compound?
Answer:
- Biodegradation tests : OECD 301 series (e.g., closed bottle test) to measure half-life in water/soil.
- Photolysis studies : Expose to UV light and monitor degradation via LC-MS.
- Ecotoxicity : Daphnia magna or algal growth inhibition assays .
Data Contradiction Resolution
Q. Q8. How should researchers address discrepancies in reported biological activity data?
Answer:
- Replicate experiments : Use identical cell lines/solvents (e.g., DMSO concentration ≤0.1%).
- Meta-analysis : Compare with structurally similar compounds (e.g., 4-chlorophenyl pyrazole derivatives) .
- Dose-response validation : Ensure IC₅₀ values are consistent across multiple assays.
Safety and Handling
Q. Q9. What safety protocols are critical when handling this compound?
Answer:
- PPE : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods during synthesis.
- First aid : For skin contact, wash with soap/water; if inhaled, move to fresh air .
Theoretical Framework Integration
Q. Q10. How can researchers link this compound’s properties to broader chemical theories?
Answer:
- QSAR modeling : Relate substituent effects (e.g., Cl, CH₃) to bioactivity using Hammett constants.
- Thermodynamic analysis : Calculate ΔG of hydrolysis to predict stability in aqueous environments.
- Retrosynthetic analysis : Apply Corey’s principles to design novel derivatives .
Analytical Method Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
